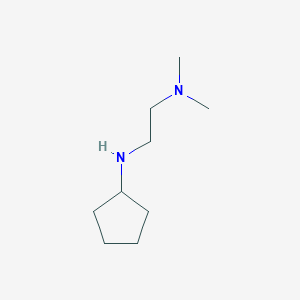![molecular formula C11H9BrF3NO B2755691 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 69949-67-3](/img/structure/B2755691.png)
3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular weight of 308.1 . It has the IUPAC name of 3-bromo-1-[2-(trifluoromethyl)phenyl]-2-pyrrolidinone .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolidine, a similar compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H9BrF3NO/c12-8-5-6-16(10(8)17)9-4-2-1-3-7(9)11(13,14)15/h1-4,8H,5-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 308.1 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Catalytic Asymmetric Bromocyclization
Feng Chen, C. Tan, and Y. Yeung (2013) demonstrated a catalytic asymmetric bromocyclization of trisubstituted olefinic amides using a C(2)-symmetric mannitol-derived cyclic selenium catalyst. The resultant enantioenriched pyrrolidine products contained two stereogenic centers, highlighting the potential of 3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one in catalyzing significant chemical transformations (Chen, Tan, & Yeung, 2013).
Room Temperature Copper(I) Mediated Cyclisations
A. Clark and colleagues (1999) explored the use of bromo-enamides, like this compound, in copper(I) mediated cyclisations at room temperature. This method efficiently produced unsaturated pyrrolidinones, demonstrating the compound's utility in organic synthesis (Clark et al., 1999).
Synthesis of Biologically Active Compounds
Linxiao Wang and colleagues (2016) highlighted the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from compounds like this compound. This synthesis process is vital for creating many biologically active compounds, indicating its significance in pharmaceutical research (Wang et al., 2016).
Photophysical Properties of Bromo Re(I) Complex
Zhenjun Si and colleagues (2009) conducted a study on the effect of the pyrrole moiety on the photophysical properties of bromo rhenium(I) carbonyl complexes. This research demonstrates the applicability of this compound in studying the properties of complex organometallic compounds (Si, Li, Li, & Zhang, 2009).
Synthesis of Antibiotics and Bioactive Compounds
J. Muchowski and R. Naef (1984) discussed the synthesis of antibiotics like verrucarin E using 3-lithiopyrroles derived from compounds such as this compound. This shows the compound's relevance in creating vital medical and biological products (Muchowski & Naef, 1984).
Propiedades
IUPAC Name |
3-bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-4-5-16(10(9)17)8-3-1-2-7(6-8)11(13,14)15/h1-3,6,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWCCKYAGCRWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
![2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2755612.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2755613.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2755614.png)
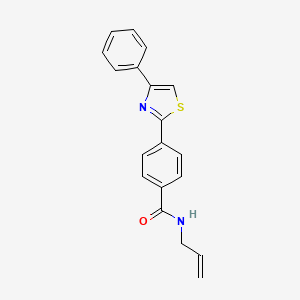
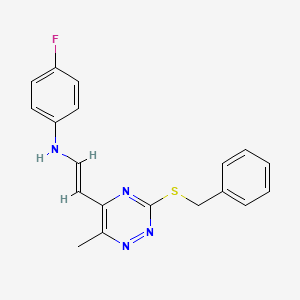
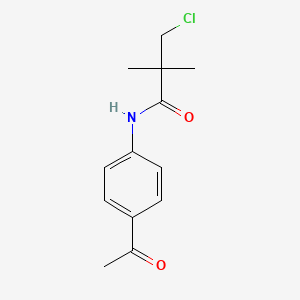
![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)

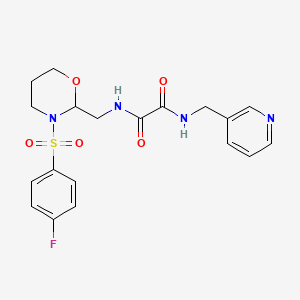
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)
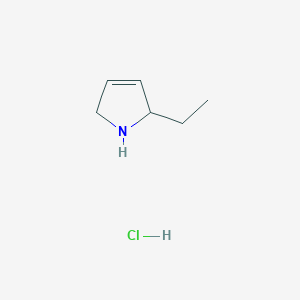
![N-(3-chloro-4-methylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755628.png)
